2-[(1S,3R)-3-Fluorocyclohexyl]aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1S,3R)-3-Fluorocyclohexyl]acetic acid is a chemical compound with the molecular formula C8H13FO2 and a molecular weight of 160.18 g/mol It is characterized by the presence of a fluorine atom attached to a cyclohexyl ring, which is further connected to an acetic acid moiety
Preparation Methods
The synthesis of 2-[(1S,3R)-3-Fluorocyclohexyl]acetic acid typically involves the fluorination of a cyclohexyl precursor followed by the introduction of the acetic acid group. One common synthetic route includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the cyclohexyl ring. The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require the presence of a base such as potassium carbonate .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-[(1S,3R)-3-Fluorocyclohexyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carboxylic acid group to an alcohol.
Substitution: The fluorine atom in the cyclohexyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
2-[(1S,3R)-3-Fluorocyclohexyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 2-[(1S,3R)-3-Fluorocyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
2-[(1S,3R)-3-Fluorocyclohexyl]acetic acid can be compared with other similar compounds, such as:
Cyclohexylacetic acid: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
3-Fluorocyclohexanecarboxylic acid: Similar structure but with the carboxylic acid group directly attached to the cyclohexyl ring, which may affect its reactivity and applications.
Fluorocyclohexane derivatives: Various derivatives with different substituents on the cyclohexyl ring, each with unique properties and applications.
The uniqueness of 2-[(1S,3R)-3-Fluorocyclohexyl]acetic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H13FO2 |
---|---|
Molecular Weight |
160.19 g/mol |
IUPAC Name |
2-[(1S,3R)-3-fluorocyclohexyl]acetic acid |
InChI |
InChI=1S/C8H13FO2/c9-7-3-1-2-6(4-7)5-8(10)11/h6-7H,1-5H2,(H,10,11)/t6-,7-/m1/s1 |
InChI Key |
XCEBJFVLLZMVQW-RNFRBKRXSA-N |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)F)CC(=O)O |
Canonical SMILES |
C1CC(CC(C1)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.